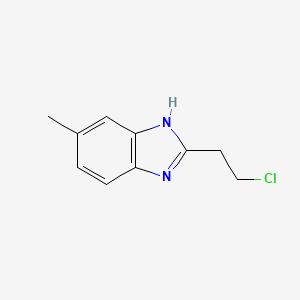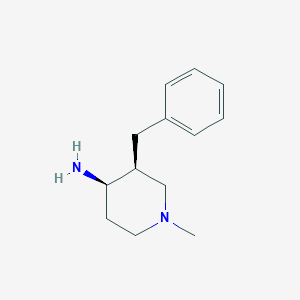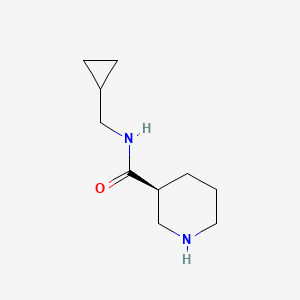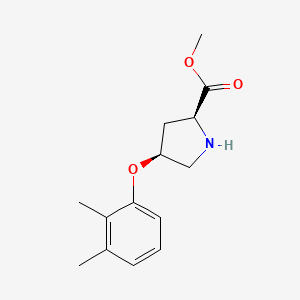
Methyl (2S,4S)-4-(2,3-dimethylphenoxy)-2-pyrrolidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2S,4S)-4-(2,3-dimethylphenoxy)-2-pyrrolidinecarboxylate, more commonly referred to as Methyl (2S,4S)-4-Dimethylphenoxy-2-Pyrrolidinecarboxylate (MDPP), is an organic compound with a variety of applications. It is a white solid that has a melting point of 90-92 °C and is soluble in water and organic solvents, such as ether and alcohol. MDPP has been used in a wide range of scientific research applications, such as in the synthesis of drugs, in the study of biochemical and physiological effects, and in the development of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Asymmetric Catalysis and Hydrogenation
Methyl (2S,4S)-4-(2,3-dimethylphenoxy)-2-pyrrolidinecarboxylate and its analogues have been used in asymmetric reactions, particularly in the context of hydrogenation. For instance, analogues of this compound have been used with rhodium complexes as catalysts in the asymmetric hydrogenation of dimethyl itaconate, contributing to the efficient asymmetric synthesis of key intermediates in human renin inhibitors (Inoguchi, Morimoto, & Achiwa, 1989).
Receptor Ligand and Cognition Enhancement
In the realm of neurochemistry, derivatives of this compound have been explored as ligands for nicotinic acetylcholine receptors (nAChR). Specifically, ABT-089, a compound related to this compound, has shown promising results in enhancing cognition and exhibiting anxiolytic activity in both rodent and primate models (Lin et al., 1997).
Chemical Synthesis and Structural Studies
Various studies have focused on the synthesis and structural analysis of compounds related to this compound. For example, research on the synthesis of 2,3-disubstituted pyrrolidines and piperidines via oxidative decarboxylation highlights the versatility of this compound in synthetic chemistry (Boto, Hernández, de Leon, & Suárez, 2001). Additionally, the compound has been used in phosphine-catalyzed annulations, further demonstrating its utility in complex organic synthesis (Zhu, Lan, & Kwon, 2003).
Antimicrobial Activity
Research has also been conducted on the antimicrobial properties of related compounds. For instance, a study on methyl 2-(4-chlorophenyl)-7a-((4-chlorophenyl)carbamothioyl)-1-oxo-5,5-diphenyl-3-thioxo-hexahydro-1H-pyrrolo[1,2-e]imidazole-6-carboxylate, a structurally similar compound, revealed notable antibacterial and antimycobacterial activities (Nural et al., 2018).
Pharmacological Studies
Further, compounds structurally akin to this compound have been synthesized and analyzed for pharmacological properties. For example, studies on N'-substituted-2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazides revealed significant antibacterial activity and lipoxygenase inhibitory activity, highlighting the potential of these compounds in drug development (Rasool et al., 2016).
Eigenschaften
IUPAC Name |
methyl (2S,4S)-4-(2,3-dimethylphenoxy)pyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-9-5-4-6-13(10(9)2)18-11-7-12(15-8-11)14(16)17-3/h4-6,11-12,15H,7-8H2,1-3H3/t11-,12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFYVITZSTXCAFS-RYUDHWBXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2CC(NC2)C(=O)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)O[C@H]2C[C@H](NC2)C(=O)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[5-(2-Thienyl)isoxazol-3-yl]acetic acid](/img/structure/B1384859.png)
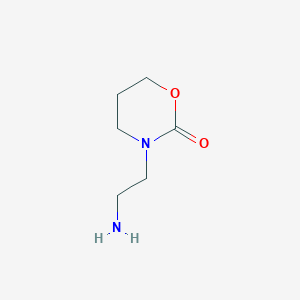
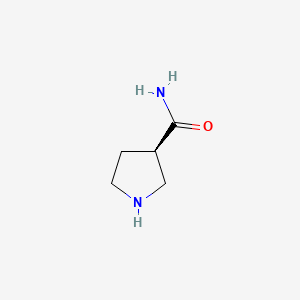

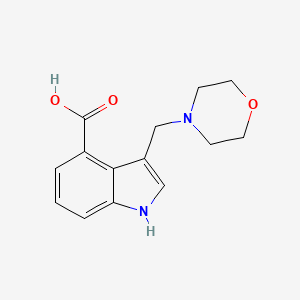
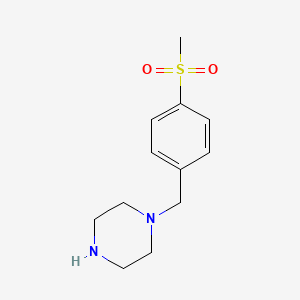
![N-Isobutyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-YL)-methyl]amine](/img/structure/B1384873.png)

